Methyl lithocholate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl lithocholate can be synthesized by esterifying lithocholic acid. One common method involves heating lithocholic acid in methanol under reflux for 20 hours in the presence of concentrated sulfuric acid . The reaction mixture is then cooled, and the product is isolated.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of lithocholic acid using methanol and a strong acid catalyst, typically sulfuric acid. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl lithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, such as chlorination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Chlorination can be achieved using phosphorus oxychloride (POCl3) in the presence of pyridine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with modified functional groups.
Substitution: Chlorinated derivatives such as 3α-chloro-5β-cholan-24-oic acid methyl ester.
Scientific Research Applications
Methyl lithocholate has several scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives.
Biology: It serves as a modulator of TGR5, influencing metabolic processes.
Medicine: Research indicates its potential in anti-inflammatory and anti-tumor activities.
Industry: It is used in the synthesis of liquid crystalline derivatives and other specialized compounds.
Mechanism of Action
Methyl lithocholate exerts its effects primarily through the activation of the G protein-coupled bile acid receptor 1 (TGR5). This activation influences various signaling pathways, including those involved in metabolism and inflammation . Additionally, it interacts with nuclear receptors such as the vitamin D receptor, modulating gene expression and cellular responses .
Comparison with Similar Compounds
Lithocholic Acid: The parent compound of methyl lithocholate.
Deoxycholic Acid: Another bile acid with similar properties.
Chenodeoxycholic Acid: A bile acid involved in similar metabolic pathways.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities. Its role as a TGR5 modulator sets it apart from other bile acid derivatives .
Properties
IUPAC Name |
methyl 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZVCZUDUJEPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249-75-8 | |
Record name | Methyl lithocholate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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